molecular formula C28H31ClN2O4 B13760729 1H-Indole-3-carboxylic acid, 5-(2-hydroxy-3-(benzylamino)propoxy)-2-methyl-1-phenyl-, ethyl ester, monohydrochloride CAS No. 76410-21-4

1H-Indole-3-carboxylic acid, 5-(2-hydroxy-3-(benzylamino)propoxy)-2-methyl-1-phenyl-, ethyl ester, monohydrochloride

Cat. No.: B13760729
CAS No.: 76410-21-4
M. Wt: 495.0 g/mol
InChI Key: VVKJDEUSWNRZOX-UHFFFAOYSA-N
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Description

1H-Indole-3-carboxylic acid, 5-(2-hydroxy-3-(benzylamino)propoxy)-2-methyl-1-phenyl-, ethyl ester, monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes an indole core, a carboxylic acid group, and several functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-3-carboxylic acid, 5-(2-hydroxy-3-(benzylamino)propoxy)-2-methyl-1-phenyl-, ethyl ester, monohydrochloride involves multiple steps, each requiring specific reagents and conditionsCommon reagents used in these reactions include various acids, bases, and solvents, with reaction conditions carefully controlled to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated equipment and optimized reaction conditions. The process is designed to maximize yield and purity while minimizing waste and environmental impact. Techniques such as chromatography and crystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1H-Indole-3-carboxylic acid, 5-(2-hydroxy-3-(benzylamino)propoxy)-2-methyl-1-phenyl-, ethyl ester, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1H-Indole-3-carboxylic acid, 5-(2-hydroxy-3-(benzylamino)propoxy)-2-methyl-1-phenyl-, ethyl ester, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1H-Indole-3-carboxylic acid, 5-(2-hydroxy-3-(benzylamino)propoxy)-2-methyl-1-phenyl-, ethyl ester, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Indole-3-carboxylic acid, 5-(2-hydroxy-3-(benzylamino)propoxy)-2-methyl-1-(4-methylphenyl)-, ethyl ester
  • 1H-Indole-3-carboxylic acid, 5-(2-hydroxy-3-(benzylamino)propoxy)-2-methyl-1-(4-chlorophenyl)-, ethyl ester

Uniqueness

1H-Indole-3-carboxylic acid, 5-(2-hydroxy-3-(benzylamino)propoxy)-2-methyl-1-phenyl-, ethyl ester, monohydrochloride is unique due to its specific combination of functional groups and molecular structure.

Properties

CAS No.

76410-21-4

Molecular Formula

C28H31ClN2O4

Molecular Weight

495.0 g/mol

IUPAC Name

benzyl-[3-(3-ethoxycarbonyl-2-methyl-1-phenylindol-5-yl)oxy-2-hydroxypropyl]azanium;chloride

InChI

InChI=1S/C28H30N2O4.ClH/c1-3-33-28(32)27-20(2)30(22-12-8-5-9-13-22)26-15-14-24(16-25(26)27)34-19-23(31)18-29-17-21-10-6-4-7-11-21;/h4-16,23,29,31H,3,17-19H2,1-2H3;1H

InChI Key

VVKJDEUSWNRZOX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(C[NH2+]CC3=CC=CC=C3)O)C4=CC=CC=C4)C.[Cl-]

Origin of Product

United States

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